molecular formula C11H10O3 B1607022 7-methoxy-2H-chromene-3-carbaldehyde CAS No. 57543-39-2

7-methoxy-2H-chromene-3-carbaldehyde

Cat. No.: B1607022
CAS No.: 57543-39-2
M. Wt: 190.19 g/mol
InChI Key: ODUYMNRQOUHOBN-UHFFFAOYSA-N
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Description

7-methoxy-2H-chromene-3-carbaldehyde is a useful research compound. Its molecular formula is C11H10O3 and its molecular weight is 190.19 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthetic Potential in Organic Chemistry

7-methoxy-2H-chromene-3-carbaldehyde and its derivatives exhibit significant synthetic potential in organic chemistry. For instance, the Vilsmeier reagent reaction with 7-methoxy-2,2-dimethylchroman-4-one has shown the production of 4-chlorochromene-3-carbaldehydes, which are crucial intermediates in various organic syntheses (Brown, Marcus, & Anastasis, 1985).

Antibacterial Activity

A substantial body of research highlights the antibacterial properties of derivatives of this compound. For example, synthesized compounds like 4-hydroxy-chromen-2-one derivatives have shown high levels of bactericidal and bacteriostatic activity against strains like Staphylococcus aureus and E. coli (Behrami & Dobroshi, 2019), (Behrami & Vaso, 2017).

Antiulcer and Anticancer Applications

Some derivatives of this compound have been found to exhibit significant antiulcer and anticancer activities. For example, 4-methoxy-4H-thieno[3,2-c]chromene-2-carbaldehyde displayed high antiulcer activity, indicating its potential in medicinal applications (Bogza et al., 2015). Additionally, 1H-benzo[f]chromene-2-carbothioamide derivatives were found to have strong cytotoxic activities against human cancer cell lines (Fouda et al., 2021).

Photochromic Materials

This compound derivatives are also useful in synthesizing photochromic materials. Studies have shown the synthesis of compounds like 1H-benzo[f]chromene-2-carbaldehydes, which are important for developing materials that change color when exposed to light (Lukashenko et al., 2016).

Properties

IUPAC Name

7-methoxy-2H-chromene-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O3/c1-13-10-3-2-9-4-8(6-12)7-14-11(9)5-10/h2-6H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODUYMNRQOUHOBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(CO2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20206163
Record name 2H-1-Benzopyran-3-carboxaldehyde, 7-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20206163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57543-39-2
Record name 2H-1-Benzopyran-3-carboxaldehyde, 7-methoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057543392
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2H-1-Benzopyran-3-carboxaldehyde, 7-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20206163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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